molecular formula C20H32O5 B1671539 Epoprostenol CAS No. 35121-78-9

Epoprostenol

Cat. No. B1671539
CAS RN: 35121-78-9
M. Wt: 352.5 g/mol
InChI Key: KAQKFAOMNZTLHT-NXPDGUKVSA-N
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Description

Epoprostenol belongs to a group of agents called prostaglandins. Prostaglandins occur naturally in the body and are involved in many biological functions. Epoprostenol works by relaxing blood vessels and increasing the supply of blood to the lungs, reducing the workload of the heart .


Synthesis Analysis

Epoprostenol is a synthetic prostacyclin, a potent pulmonary vasodilator. It inhibits platelet aggregation and vascular smooth muscle proliferation. Epoprostenol with arginine and sucrose (epoprostenol AS) has improved thermal stability compared with epoprostenol with glycine and mannitol (epoprostenol GM) .


Chemical Reactions Analysis

A case report mentioned a 27-year-old man experiencing rebound pulmonary arterial hypertension leading to cardiogenic shock following underdosing of epoprostenol . Another source mentioned that Epoprostenol has two major pharmacological actions: direct vasodilation of pulmonary and systemic arterial vascular beds, and inhibition of platelet aggregation .


Physical And Chemical Properties Analysis

Epoprostenol has a molecular formula of C20H32O5 and a molar mass of 352.47. It has a density of 1.221 and a predicted boiling point of 530.2±50.0 °C .

Scientific Research Applications

Pharmacodynamic Properties and Therapeutic Potential

Epoprostenol, a potent prostanoid produced primarily in the vascular endothelium, exhibits significant pharmacodynamic properties such as inhibition of platelet aggregation, vasodilation, and cytoprotection. Its analogue, Iloprost, due to its improved metabolic and chemical stability, has been found effective in reducing rest pain and improving ulcer healing in patients with critical leg ischemia, including diabetic patients. It has also shown benefits in thromboangiitis obliterans and severe Raynaud's phenomenon, reducing the frequency, intensity, and duration of ischemic episodes. Iloprost's potent, rapidly reversible antiplatelet activity makes it suitable for use in extracorporeal circulation procedures and intraoperative management of heparin-induced platelet activation (Grant & Goa, 1992).

Treatment of Raynaud’s Phenomenon and Digital Ulcers

Epoprostenol has been used intravenously to treat Raynaud's phenomenon (RP), showing improvements in hand temperature, attack duration and frequency, and in some cases, fewer ischemic ulcers developed during treatment compared to conventional treatment. It has also been associated with ulcer healing in certain studies, suggesting its potential application in severe RP cases refractory or intolerant to standard therapies (Cruz et al., 2016).

Management of Primary Pulmonary Hypertension

Epoprostenol plays a crucial role in the management of primary pulmonary hypertension (PPH), improving hemodynamic parameters such as cardiac output, pulmonary artery pressure, and pulmonary vascular resistance. It also improves exercise parameters, functional class, and survival in patients with severe PPH, making it an integral pharmacotherapeutic option. Its administration, however, is challenging due to the need for continuous infusion via a central venous catheter and the drug's short expiration period (Herner & Mauro, 1999).

Transition from Intravenous to Oral or Subcutaneous Therapy

With the advent of new therapies for pulmonary arterial hypertension (PAH), there have been successful transitions from intravenous epoprostenol to newer oral or subcutaneous agents. This transition has been viable for patients on intravenous epoprostenol for an extended period, with some living significantly longer post-transition. The evolution of these therapies suggests a growing potential for alternative administration routes, reducing the dependency on continuous intravenous infusion (Park et al., 2011).

Efficacy in PAH and Potential for Reverse Remodeling

Epoprostenol has been established as a potent treatment in PAH, significantly improving survival, exercise capacity, symptoms, pulmonary hemodynamics, and delaying disease progression. Its high efficacy, even at higher doses, suggests a potential for reverse remodeling of pulmonary arteries in some PAH patients. Despite its efficacy, the need for continuous intravenous administration remains a significant limitation (Jacobs & Vonk-Noordegraaf, 2009).

Future Directions

The place of epoprostenol in the therapeutic management of PAH continues to evolve, with the development of new formulations and use in combination with other drug classes . A bioequivalent formulation of intravenous epoprostenol containing the excipients arginine and sucrose (epoprostenol AS) is approved in the USA, UK, and other countries for the treatment of pulmonary arterial hypertension (PAH), and has improved thermal stability compared with epoprostenol containing glycine and mannitol (epoprostenol GM) .

properties

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQKFAOMNZTLHT-OZUDYXHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022988
Record name Epoprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin I2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Prostaglandins are present in most body tissues and fluids and mediate many biological functions. Epoprostenol (PGI2) is a member of the family of prostaglandins that is derived from arachidonic acid. The major pharmacological actions of epoprostenol is ultimately inhibition of platelet aggregation. Prostacycline (PGI2) from endothelial cells activate G protein-coupled receptors on platelets and endothelial cells. This activation causes adenylate cyclase to produce cyclic AMP which inhibits further platelet activation and activates protein kinase A. Cyclic AMP also prevents coagulation by preventing an increase in intracellular calcium from thromboxane A2 binding. PKA then continues the cascade by phosphorylating and inhibiting myosin light-chain kinase which leads to smooth muscle relaxation and vasodilation. Notably, PGI2 and TXA2 work as physiological antagonists.
Record name Epoprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01240
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Epoprostenol

CAS RN

35121-78-9
Record name Prostacyclin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35121-78-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoprostenol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035121789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epoprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOPROSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCR9Z582X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Prostaglandin I2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24,900
Citations
Y Saito, K Nakamura, S Akagi, T Sarashina… - Vascular health and …, 2015 - Taylor & Francis
… therapy by epoprostenol infusion is one of the best treatments available for PAH. Here, we provide an overview of the current clinical data for epoprostenol. Epoprostenol treatment …
Number of citations: 30 www.tandfonline.com
SL Greig, LJ Scott, GL Plosker - American Journal of Cardiovascular …, 2014 - Springer
… treatment convenience with epoprostenol AS compared with epoprostenol GM. Therefore, … compared with epoprostenol GM and epoprostenol AM [20]. In this study, epoprostenol AS …
Number of citations: 17 link.springer.com
O Sitbon, AV Noordegraaf - European Respiratory Review, 2017 - Eur Respiratory Soc
… epoprostenol and its place in PAH management over the past 20 years. We also consider the role of epoprostenol … milestones since the approval of epoprostenol. The literature review …
Number of citations: 85 err.ersjournals.com
…, Epoprostenol Multicenter Research Group - The American journal of …, 1995 - Elsevier
Patients with advanced heart failure often remain severely symptomatic and have a high mortality rate despite currently available therapy. We studied the safety and efficacy of a new …
Number of citations: 100 www.sciencedirect.com
BB Phillips, AJ Gandhi - American journal of health-system …, 1997 - academic.oup.com
… 3 Epoprostenol may also have a cytoprotective effect, although this is less clearly understood. 4 Much of the interest in epoprostenol … to the role of epoprostenol and its analogues in the …
Number of citations: 3 academic.oup.com
VV McLaughlin, A Shillington, S Rich - Circulation, 2002 - Am Heart Assoc
… specific variables on every patient treated with epoprostenol. This study included consecutive patients with PPH treated with epoprostenol between November 1, 1991 and December 31…
Number of citations: 534 www.ahajournals.org
O Sitbon, M Humbert, H Nunes, F Parent… - Journal of the American …, 2002 - jacc.org
Objectives : We sought to determine the factors associated with long-term survival in patients with primary pulmonary hypertension (PPH) treated with continuous epoprostenol infusion. …
Number of citations: 785 www.jacc.org
T Higenbottam, AY Butt, A McMahon, R Westerbeck… - Heart, 1998 - heart.bmj.com
… of epoprostenol (prostacyclin) or iloprost was started. … In the prostaglandin treated patients, the choice of epoprostenol or … Iloprost is pharmacologically equivalent to epoprostenol but is …
Number of citations: 295 heart.bmj.com
M Humbert, RJ Barst, IM Robbins… - European …, 2004 - Eur Respiratory Soc
… epoprostenol group (two deaths due to cardiopulmonary failure, one clinical worsening, and one adverse event) and one withdrawal in the placebo/epoprostenol … and epoprostenol …
Number of citations: 896 erj.ersjournals.com
RJ Barst, LJ Rubin, WA Long… - … England Journal of …, 1996 - Mass Medical Soc
… effects of the continuous infusion of epoprostenol on exercise capacity. Other … epoprostenol on survival and its effects on the quality of life. We also evaluated the effects of epoprostenol …
Number of citations: 341 www.nejm.org

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